molecular formula C9H17N4O14P3 B1209346 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate CAS No. 82989-82-0

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate

Cat. No.: B1209346
CAS No.: 82989-82-0
M. Wt: 498.17 g/mol
InChI Key: OCDLJXCWVQPFCK-UUOKFMHZSA-N
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Description

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate is a compound that plays a significant role in various biochemical processes. It is a phosphorylated derivative of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl, which is an intermediate in the purine biosynthesis pathway. This compound is known for its involvement in cellular energy regulation and has been studied extensively for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate typically involves the phosphorylation of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the successful addition of phosphate groups.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biochemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, which can modify its activity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce modified compounds with different functional groups.

Scientific Research Applications

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other biologically active compounds.

    Biology: The compound is studied for its role in cellular energy regulation and its potential effects on metabolic pathways.

    Medicine: Research has explored its potential therapeutic applications, including its use as an activator of AMP-activated protein kinase (AMPK), which is involved in regulating cellular energy homeostasis.

    Industry: It is used in the production of pharmaceuticals and as a biochemical tool in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate involves its interaction with specific molecular targets and pathways. One of the primary targets is AMP-activated protein kinase (AMPK), which is activated by the compound. AMPK plays a crucial role in cellular energy regulation by modulating various metabolic pathways, including glucose uptake and fatty acid oxidation. The activation of AMPK by this compound leads to increased energy production and improved metabolic efficiency.

Comparison with Similar Compounds

Similar Compounds

    5-Aminoimidazole-4-carboxamide-1-ribofuranosyl monophosphate: This compound is a precursor in the purine biosynthesis pathway and shares structural similarities with 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate.

    AICA ribonucleotide:

Uniqueness

This compound is unique due to its triphosphate group, which enhances its ability to interact with specific enzymes and molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N4O14P3/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(25-9)1-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H,20,21)(H,22,23)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDLJXCWVQPFCK-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003049
Record name 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82989-82-0
Record name 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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